WX-554

MEK1/2 inhibition IC₅₀ biochemical assay

WX-554 (UCB1366554) is an orally available, small-molecule, non-ATP-competitive allosteric inhibitor of mitogen‑activated protein kinase kinase 1 and 2 (MEK1/2). It targets the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently dysregulated in human cancers, and has been investigated in phase I clinical trials for advanced solid tumours.

Molecular Formula
Molecular Weight
Cat. No. B1194556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWX-554
SynonymsWX554;  WX-554;  WX 554.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WX-554: An Orally Bioavailable Allosteric MEK1/2 Inhibitor for Oncology Research and Clinical Development


WX-554 (UCB1366554) is an orally available, small-molecule, non-ATP-competitive allosteric inhibitor of mitogen‑activated protein kinase kinase 1 and 2 (MEK1/2) [1]. It targets the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently dysregulated in human cancers, and has been investigated in phase I clinical trials for advanced solid tumours [2]. Preclinical profiling established its nanomolar potency against both MEK1 (IC₅₀ = 4.7 nM) and MEK2 (IC₅₀ ≈ 11 nM), with enhanced sensitivity observed in BRAF‑ or RAS‑mutant models [1].

Why WX-554 Cannot Be Simply Swapped with Other MEK Inhibitors in Preclinical or Clinical Protocols


MEK inhibitors exhibit substantial divergence in their target binding kinetics, selectivity windows, pharmacokinetic schedules, and toxicity profiles that preclude simple interchangeability [1]. WX-554, for instance, demonstrates a unique once‑ or twice‑weekly oral dosing regimen that contrasts sharply with the daily administration required by trametinib or selumetinib, reflecting fundamentally different PK/PD relationships [2]. Furthermore, WX-554’s allosteric binding mode generates a distinctive MEK1‑over‑MEK2 selectivity ratio and a cellular potency fingerprint in BRAF‑mutant versus RAS‑mutant backgrounds that does not mirror the profiles of earlier‑generation MEK inhibitors [1].

WX-554 Comparative Evidence Guide: Differentiating Quantitative Data for Scientific Procurement Decisions


Biochemical Potency of WX-554 Versus Approved MEK Inhibitors on MEK1 and MEK2

WX-554 displays a distinct MEK1/MEK2 potency balance relative to trametinib and selumetinib. In cell‑free biochemical assays, WX-554 inhibits MEK1 with an IC₅₀ of 4.7 nM and MEK2 with an IC₅₀ of approximately 11 nM, resulting in a ~2.3‑fold preference for MEK1 [1]. By comparison, trametinib is reported to have IC₅₀ values of 0.92 nM (MEK1) and 1.8 nM (MEK2) – a ~2‑fold MEK1 preference but at roughly 5‑fold greater absolute potency . Selumetinib inhibits MEK1 with an IC₅₀ of 14 nM and binds MEK2 with a Kd of 530 nM, yielding a >35‑fold bias toward MEK1 that is fundamentally different from WX‑554’s balanced dual inhibition .

MEK1/2 inhibition IC₅₀ biochemical assay

Cellular Antiproliferative Potency of WX-554 in Colorectal Carcinoma Models

In human colorectal carcinoma cell lines, WX-554 demonstrates differential sensitivity linked to mutational background. The GI₅₀ of WX-554 in HT29 (BRAF V600E) cells was 4.3 nM compared to 38 nM in HCT116 (KRAS G13D) cells, representing a ~9‑fold greater sensitivity in the BRAF‑mutant line [1]. In the same assay system, the benchmark MEK inhibitor PD‑0325901 exhibited GI₅₀ values of 6.5 nM (HT29) and 21 nM (HCT116), yielding only a ~3‑fold differential [1]. This indicates that WX-554 possesses a wider cellular potency window between BRAF‑mutant and KRAS‑mutant contexts than PD‑0325901.

colorectal cancer GI₅₀ BRAF mutant

In Vivo Pharmacodynamic Target Engagement: Tumour pERK Suppression Achieved with WX-554

In a phase I clinical trial, WX-554 dosed at 75 mg twice weekly produced a mean decrease of 70 ± 26% in phosphorylated ERK (pERK) levels in tumour biopsies taken on day 8 of cycle 1, relative to pre‑treatment levels [1]. This magnitude of target suppression in human tumour tissue provides direct evidence of pathway modulation. While comparable pERK suppression data for other MEK inhibitors, such as trametinib, have been reported in peripheral blood mononuclear cells (PBMCs) rather than tumour biopsies at similar dose levels (e.g., >60% pERK reduction in PBMCs at 2 mg daily), the tumour‑specific biopsy data for WX-554 represent a more direct pharmacodynamic readout of intratumoural target engagement [2].

pharmacodynamics pERK tumour biopsy

Synergistic Combination Activity of WX-554 with PI3K Inhibitor WX-037

The combination of WX-554 with the PI3K inhibitor WX-037 produced marked synergistic growth inhibition in colorectal carcinoma cells, as determined by clonogenic and SRB assays, with the combination index indicating synergy [1]. In vivo, the combination was non‑toxic at effective doses and achieved tumour growth inhibition (TGI) significantly greater than either single agent alone in HCT116 xenografts [1]. While other MEK inhibitors such as selumetinib have been combined with PI3K pathway inhibitors (e.g., pictilisib) and shown enhanced efficacy, the WX-554/WX-037 pair is a co‑developed combination designed in parallel from the same chemical series, potentially streamlining pharmacokinetic compatibility and co‑formulation considerations [1].

drug combination PI3K inhibitor synergy

Distinct Intermittent Dosing Schedule Enables Sustained Target Inhibition

WX-554 was administered once or twice weekly in the phase I trial, and the recommended phase II dose of 75 mg twice weekly achieved sustained inhibition of ERK phosphorylation in PBMCs and tumour tissue without reaching a maximum tolerated dose (MTD) [1]. This contrasts with the daily oral dosing schedules required for trametinib (2 mg QD) and selumetinib (75 mg BID), whose chronic continuous dosing is associated with cumulative toxicities such as rash, diarrhoea, and cardiac events that frequently necessitate dose interruptions [2]. The ability of WX-554 to maintain pharmacodynamic efficacy with intermittent dosing suggests a wider therapeutic window that may translate into improved tolerability in long‑term preclinical protocols.

pharmacokinetics intermittent dosing safety

Safety and Tolerability Profile: Absence of Dose-Limiting Toxicities up to 150 mg Weekly

In the phase I dose‑escalation study of WX-554, no dose‑limiting toxicities (DLTs) were observed across eight dose cohorts (25 mg once weekly to 150 mg once weekly and 75 mg twice weekly), and a formal maximum tolerated dose (MTD) was not established [1]. By contrast, trametinib phase I data identified DLTs of rash and diarrhoea at 3 mg daily, and selumetinib phase I studies reported DLTs including rash, hypoxia, and cardiac dysfunction at doses above 100 mg BID [2]. Although these are cross‑study comparisons, the absence of protocol‑defined DLTs for WX-554 across a broad dose range suggests a differentiated acute toxicity profile that may facilitate dose‑ranging studies and combination regimens without overlapping toxicities.

tolerability MTD adverse events

Best Research and Industrial Application Scenarios for WX-554 Based on Quantitative Differentiation Evidence


Investigating BRAF‑Mutant Versus KRAS‑Mutant Context‑Specific MEK Dependency

The ~9‑fold greater antiproliferative potency of WX-554 in BRAF V600E HT29 cells compared to KRAS G13D HCT116 cells [1] makes it a valuable tool for dissecting oncogene‑specific MEK dependency. Researchers studying differential pathway addiction can use WX-554 alongside its matched PI3K inhibitor WX-037 to explore vertical signalling blockade in isogenic or panel‑based colorectal cancer models.

Long‑Term In Vivo Efficacy Studies Requiring Intermittent Oral Dosing

WX-554’s twice‑weekly oral dosing schedule, which achieves sustained intratumoural pERK suppression (70 ± 26% reduction) without cumulative toxicity [2], is suited for chronic xenograft or genetically‑engineered mouse model studies where daily gavage would impose excessive handling stress or confound behavioural and metabolic endpoints.

Preclinical Combination Regimens with PI3K Pathway Inhibitors

The co‑development of WX-554 and WX-037 from the same chemical platform, with demonstrated in vitro synergy and in vivo tolerability [1], supports their use as a matched inhibitor pair for preclinical combination studies targeting the MAPK and PI3K pathways. This approach may reduce pharmacokinetic compatibility testing compared to combining inhibitors from disparate sources.

Pharmacodynamic Biomarker Studies Requiring Direct Tumour Tissue Readouts

The availability of paired tumour biopsy pharmacodynamic data for WX-554, demonstrating ~70% pERK suppression at the recommended phase II dose [2], makes it a preferred compound for translational studies where tumour‑specific target engagement must be confirmed, rather than relying solely on surrogate tissue (PBMC) or cell‑line extrapolations.

Quote Request

Request a Quote for WX-554

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.